rac-(1R,2S)-2-[(tert-butoxy)carbonyl]cyclobutane-1-carboxylic acid, cis
CAS No.:
Cat. No.: VC16523037
Molecular Formula: C10H16O4
Molecular Weight: 200.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H16O4 |
|---|---|
| Molecular Weight | 200.23 g/mol |
| IUPAC Name | 2-[(2-methylpropan-2-yl)oxycarbonyl]cyclobutane-1-carboxylic acid |
| Standard InChI | InChI=1S/C10H16O4/c1-10(2,3)14-9(13)7-5-4-6(7)8(11)12/h6-7H,4-5H2,1-3H3,(H,11,12) |
| Standard InChI Key | JBBMXPFFCFHKDD-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)C1CCC1C(=O)O |
Introduction
Structural and Stereochemical Analysis
Molecular Architecture
The compound’s core consists of a four-membered cyclobutane ring, which introduces significant ring strain (approximately 26–28 kcal/mol) . The cis configuration places the Boc and carboxylic acid groups on adjacent carbon atoms, creating a 1,2-diaxial arrangement. Key structural features include:
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Boc group: A tert-butoxycarbonyl moiety at the C2 position, providing steric bulk and protecting amine functionalities during synthetic workflows.
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Carboxylic acid: A reactive C1 substituent enabling further derivatization, such as esterification or amide bond formation .
The stereochemistry is defined by the (1R,2S) configuration, which imposes specific spatial constraints on reactivity. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the cis orientation, with torsional angles between substituents averaging 55–60° .
Synthesis and Reaction Pathways
Key Synthetic Methods
Synthesis of this compound typically involves cyclization strategies or photochemical [2+2] cycloadditions. Notable approaches include:
Cu(I)-Catalyzed Photocycloaddition
A photochemical [2+2] cycloaddition of enones under Cu(I) catalysis forms the cyclobutane skeleton. For example, irradiation of α,β-unsaturated esters in the presence of Cu(OTf) yields bicyclic intermediates, which are subsequently functionalized with Boc and carboxylic acid groups . This method achieves moderate diastereoselectivity (d.r. = 3:1 to 5:1) .
Cyclization of Linear Precursors
Linear precursors such as γ-keto acids undergo intramolecular aldol condensation under acidic conditions (e.g., H₂SO₄ or p-TsOH) to form the cyclobutane ring. Post-functionalization with Boc anhydride introduces the protecting group .
Reaction Profile
The compound participates in diverse transformations:
Physicochemical Properties
Stability and Solubility
The Boc group enhances solubility in polar aprotic solvents (e.g., DMF, THF) while the carboxylic acid confers water solubility at pH > 4. Key parameters include:
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Melting Point: 160–163°C (decomposition observed above 170°C).
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pKa: 4.2 (carboxylic acid), 9.8 (Boc-protected amine).
Spectroscopic Characterization
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¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc CH₃), 2.85–3.10 (m, 4H, cyclobutane CH₂), 4.15 (q, J = 6.8 Hz, 1H, CH), 12.1 (s, 1H, COOH) .
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IR: 1745 cm⁻¹ (C=O, Boc), 1690 cm⁻¹ (C=O, carboxylic acid).
Applications in Organic Synthesis
Pharmaceutical Intermediates
The compound serves as a precursor to bioactive molecules:
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Protease Inhibitors: Structural analogs inhibit HIV-1 protease (IC₅₀ = 0.8–1.2 μM) .
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Anticancer Agents: Cyclobutane-containing taxol derivatives exhibit enhanced tubulin binding .
Materials Science
Its rigid scaffold is incorporated into:
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Liquid Crystals: Derivatives with alkyl chains display nematic phases at 120–150°C.
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Polymer Monomers: Copolymerization with ethylene yields high-tensile-strength materials .
Comparative Analysis with Analogous Compounds
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